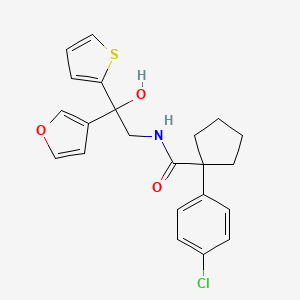

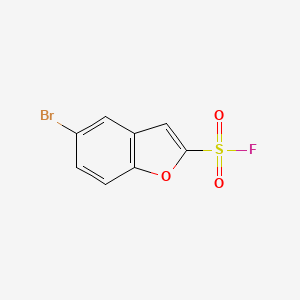

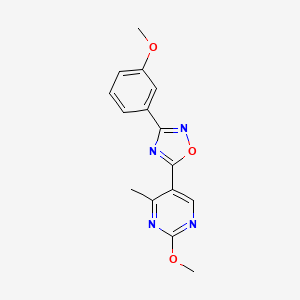

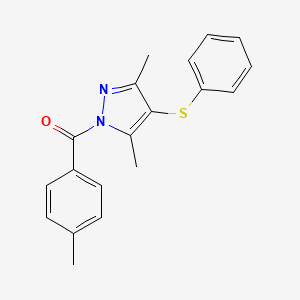

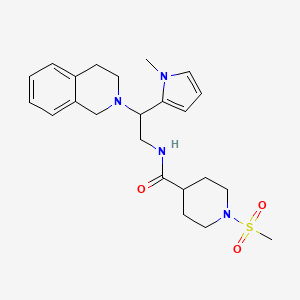

![molecular formula C21H17BrN6O3 B2525579 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1169971-97-4](/img/structure/B2525579.png)

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

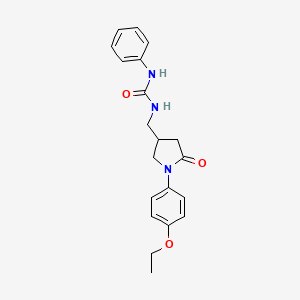

The compound "1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione" is a complex molecule that appears to be a derivative of several heterocyclic compounds, including oxadiazole and triazole. These types of compounds are often studied for their potential biological activities, such as antitumor properties .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the cyclocondensation of dicarbonyl ester with phenyl hydrazine, followed by hydrazinolysis to give the corresponding hydrazide. This hydrazide can then react with carbon disulfide or ammonium thiocyanate to afford oxadiazole or triazole derivatives, respectively . Additionally, 1,3-dipolar cycloaddition reactions are used to synthesize novel triazoles bearing oxadiazole and phenylsulfonyl groups . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic rings, such as 1,2,4-oxadiazole and 1,2,3-triazole, which are known for their diverse biological activities. The presence of a bromophenyl group suggests potential for further functionalization through palladium-catalyzed cross-coupling reactions . The molecular structure is likely to be elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Compounds containing oxadiazole and triazole rings can participate in various chemical reactions. For instance, triazole derivatives can be obtained through cycloaddition reactions with organic azides . The bromophenyl group in the compound could undergo radical-based reactions, potentially leading to the formation of trifluoromethyl-substituted derivatives . These reactions are crucial for the modification and functionalization of the core structure to enhance biological activity or to create novel derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their melting points and Rf values, which are indicative of their purity and behavior in chromatographic processes . The solubility, stability, and reactivity of the compound would be influenced by the presence of the heterocyclic rings and substituents like the bromophenyl and ethylphenyl groups. These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Structure

A series of novel oxadiazolyl pyrrolo triazole diones, which includes the specified compound, has been synthesized using 1,3-dipolar cycloaddition reactions. These compounds, characterized by spectroscopic methods, were designed based on the principle of bioisosterism to create entities with potential biological activities. The comprehensive synthesis route involves novel 5-azidomethyl 3-aryl substituted 1,2,4-oxadiazoles reacting with N-phenyl maleimide to yield the desired products (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Biological Activities

Anti-protozoal and Anticancer Properties

The compound is part of a study on its in vitro anti-protozoal and cytotoxic activities. The synthesized heterocyclic compounds, including variants of the specified molecule, show promise in anti-protozoal and anti-cancer applications. These studies are crucial for developing new therapeutic agents against protozoal infections and cancer (Dürüst et al., 2012).

Antimicrobial Activities

Further investigations into the biological activities of similar compounds have demonstrated antimicrobial properties, indicating the potential for the specified compound to act against various microbial strains. This expands the application of such compounds in developing new antibiotics or antiseptic agents (Kaneria et al., 2016).

Eigenschaften

IUPAC Name |

3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN6O3/c1-2-12-3-9-15(10-4-12)28-20(29)17-18(21(28)30)27(26-24-17)11-16-23-19(25-31-16)13-5-7-14(22)8-6-13/h3-10,17-18H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPKJXBHDCJOLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525498.png)

![3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2525501.png)

![2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2525504.png)

![{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate](/img/structure/B2525508.png)

![4-Imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2525515.png)